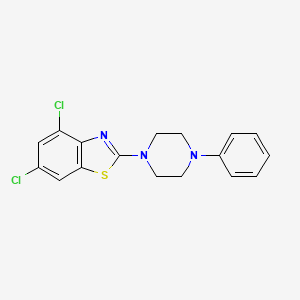

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

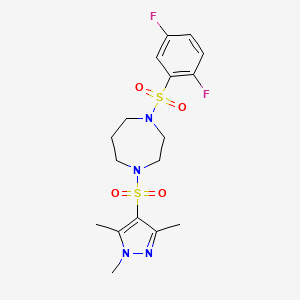

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, also known as BCT-100, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antifungal Activities

- Synthesis and Evaluation of Antimicrobial Properties : Research has demonstrated the synthesis of various benzothiazole derivatives, showing notable antibacterial and antifungal activities. For example, Patel et al. (2007) synthesized 2-amino substituted benzothiazoles and evaluated their microbial effects, revealing significant antibacterial and antifungal properties (Patel & Agravat, 2007). Additionally, Chauhan et al. (2015) synthesized 1,3-benzothiazole pyrazole derivatives, which exhibited excellent antimicrobial activity (Chauhan, Siddiqui, Kataria & Singh, 2015).

Anticancer Activity

- Synthesis and Anticancer Activity Analysis : Benzothiazole derivatives have also been explored for their potential in cancer treatment. Abdelgawad et al. (2013) synthesized a series of benzothiazoles and evaluated them for antitumor activities against breast cancer cell lines, finding potent inhibitory activity in some compounds (Abdelgawad, Belal, Omar, Hegazy & Rateb, 2013).

Antinociceptive Activity

- Synthesis and Antinociceptive Activity Evaluation : Research by Önkol et al. (2012) demonstrated the synthesis of 1,3-benzothiazol-2(3H)-one derivatives, analyzing their antinociceptive activity. Some synthesized compounds showed significant activity in various antinociceptive tests (Önkol, Duendar, Yıldırım, Erol & Şahin, 2012).

Anthelmintic Agents

- Synthesis and Evaluation as Anthelmintic Agents : Sarkar et al. (2013) synthesized novel thiazolidinone derivatives with benzothiazole and evaluated them for anthelmintic activity, demonstrating promising results against certain parasites (Sarkar, Dwivedi & Chauhan, 2013).

Anticonvulsant Screening

- Synthesis and Anticonvulsant Activity Study : Siddiqui and Ahsan (2009) focused on synthesizing benzothiazole and barbituric acid derivatives, assessing their anticonvulsant activities. Some compounds exhibited significant anticonvulsant properties in tests (Siddiqui & Ahsan, 2009).

Mechanism of Action

Target of Action

Similar compounds, such as pyrimidine-piperazine hybrids, have been shown to target bacterial topoisomerase ii enzyme, specifically dna gyrase . DNA gyrase is responsible for the ATP-dependent negative supercoiling of cellular DNA .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its target, dna gyrase, leading to inhibition of the enzyme’s activity . This inhibition could disrupt the supercoiling of bacterial DNA, thereby inhibiting bacterial growth .

Biochemical Pathways

Similar compounds have been shown to affect the dna supercoiling process, which is crucial for bacterial dna replication . Disruption of this process could lead to downstream effects such as inhibition of bacterial growth .

Pharmacokinetics

Similar compounds have been evaluated for their in vitro, admet, and in silico biological efficacy . These studies can provide insights into the bioavailability of such compounds .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that they may inhibit bacterial growth .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .

Properties

IUPAC Name |

4,6-dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3S/c18-12-10-14(19)16-15(11-12)23-17(20-16)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPNGYVNJLNAQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376105.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B2376109.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)

![5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide](/img/structure/B2376120.png)

![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)